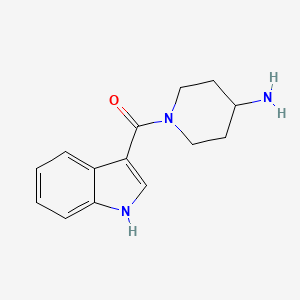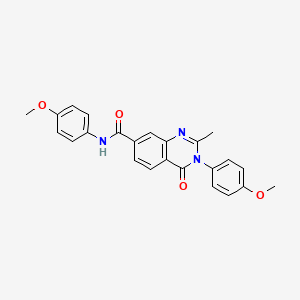![molecular formula C20H17ClN2O4 B10983661 N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide](/img/structure/B10983661.png)
N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(acetylamino)-2-methoxyphenyl]-5-(2-chlorophenyl)furan-2-carboxamide, also known by its chemical formula C26H20ClNO4, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the following:
-
Borylation: : Start with the appropriate aryl halide (e.g., 2-chlorophenyl bromide) and perform a Suzuki–Miyaura coupling with a boronic acid derivative (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid) using a palladium catalyst. This step introduces the furan ring and the acetylamino group.
-
Amide Formation: : React the resulting boronic ester with an appropriate amine (e.g., acetylamine) to form the amide linkage.
-
Chlorination: : Introduce the chlorine atom using a suitable chlorinating agent.
Industrial Production: The industrial-scale production of this compound involves optimization of the synthetic steps, purification, and scale-up. It is essential to ensure high yield and purity for commercial applications.
化学反応の分析
Reactions:
Oxidation: The furan ring may undergo oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
- Palladium catalysts (e.g., Pd(PPh~3~)~4~)
- Boronic acids (e.g., 5-(acetylamino)-2-methoxyphenyl boronic acid)
- Amine reagents (e.g., acetylamine)
Major Products: The major products include the target compound itself and any intermediates formed during the synthetic process.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer).
Chemistry: Explore its reactivity and use it as a building block for other molecules.
Biology: Study its interactions with biological targets.
作用機序
正確な作用機序は、現在も研究の活発な分野です。特定の分子標的または経路との相互作用に関与し、生物学的効果をもたらすと考えられています。
類似化合物との比較
直接的な類似体は存在しませんが、関連するフラン含有化合物と比較することができます。 注目すべき例として、 があります。
フラン-2-カルボキサミド: アセチルアミノ基がありません。
5-(2-クロロフェニル)フラン-2-カルボキサミド: メトキシ基がありません。
その他のフラン系アミド: ユニークな特徴を探求します。
特性
分子式 |
C20H17ClN2O4 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC名 |
N-(5-acetamido-2-methoxyphenyl)-5-(2-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12(24)22-13-7-8-18(26-2)16(11-13)23-20(25)19-10-9-17(27-19)14-5-3-4-6-15(14)21/h3-11H,1-2H3,(H,22,24)(H,23,25) |
InChIキー |
GBMJZHNKXWWDDH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10983587.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10983593.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}piperidine-4-carboxamide](/img/structure/B10983609.png)
![ethyl 4-methyl-2-{[3-(5-methyl-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10983613.png)


![3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10983643.png)

![2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10983662.png)
![N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide](/img/structure/B10983665.png)
![N-[3-(acetylamino)phenyl]-2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10983670.png)
![2-{2,5-dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B10983684.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B10983696.png)
